
2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) is a fluorinated nucleoside analog It is structurally similar to uridine but has fluorine atoms substituted at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) typically involves multiple steps. One common method starts with the fluorination of uridine derivatives. The process involves:
Fluorination: Introduction of fluorine atoms at the 2’ and 5’ positions of the uridine molecule.
Phosphorylation: Addition of a phosphate group at the 5’ position to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) has several scientific research applications:
Cancer Treatment: It acts as a thymidylate synthase inhibitor, preventing DNA synthesis in rapidly proliferating cancer cells.
Antiviral Therapy: The compound has shown activity against various viruses by inhibiting viral DNA synthesis.
Biochemical Research: Used as a tool to study DNA synthesis and repair mechanisms.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate, it binds to the enzyme and prevents the formation of thymidine monophosphate, leading to DNA synthesis inhibition and cell death . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparación Con Compuestos Similares
Similar Compounds
- **F
5-Fluorouracil (5-FU): Another thymidylate synthase inhibitor used in cancer treatment.
Propiedades
| 64461-75-2 | |
Fórmula molecular |
C9H11F2N2O8P |
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
FEEBOLVDMGNROC-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


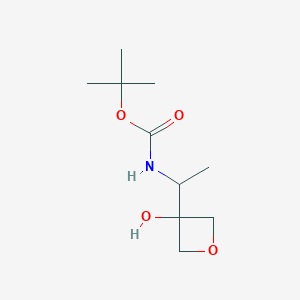
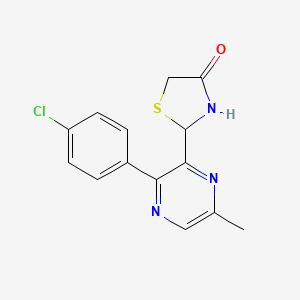
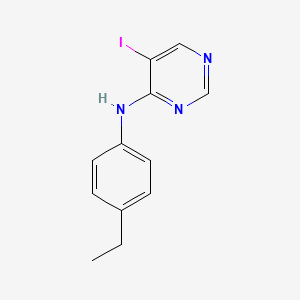
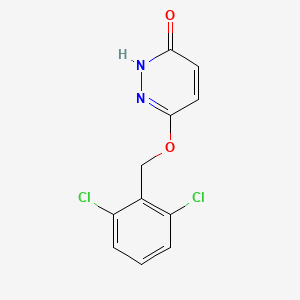
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
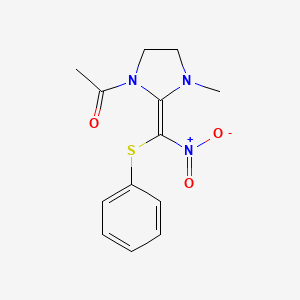
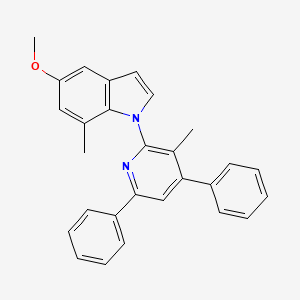

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
